4-(4-fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-pyrrole-2-carboxamide
Description
This compound features a pyrrole-2-carboxamide backbone substituted with a 4-fluorophenyl group at the 4-position and a pyridazinyl ethyl moiety bearing a furan-2-yl substituent at the 3-position. The furan substituent may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-16-5-3-14(4-6-16)15-12-18(24-13-15)21(28)23-9-10-26-20(27)8-7-17(25-26)19-2-1-11-29-19/h1-8,11-13,24H,9-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINHQSZCQOAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. The presence of a fluorine atom in the phenyl ring and the unique furan and pyridazine moieties contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes various functional groups that may interact with biological targets, enhancing its activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antitumor agent . Its mechanism of action involves several pathways, including apoptosis induction and cell cycle arrest.
Antitumor Activity
In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown promising results against HepG2 liver cancer cells, with notable reductions in cell viability at low micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry, revealing increased apoptotic rates compared to control treatments.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for its antitumor efficacy. Studies have shown that treatment with this compound increases the percentage of apoptotic cells significantly compared to untreated controls.
- Cell Cycle Arrest : It has been observed that this compound causes G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle. This effect was quantified by analyzing the distribution of cells across different phases of the cell cycle, revealing a marked increase in G2/M phase cells after treatment.
- Inhibition of Tumor Growth : In vivo studies using xenograft models have demonstrated that this compound can inhibit tumor growth effectively. The tumor growth inhibition (TGI) was comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate.
Case Studies and Research Findings
A comprehensive review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant apoptosis induction in HepG2 cells with an IC50 value of 5 µM. |
| Study 2 | Reported G2/M phase arrest and increased apoptotic rates in various cancer cell lines treated with the compound. |
| Study 3 | In vivo efficacy shown in xenograft models with a TGI of approximately 50% compared to controls. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrole Carboxamide Derivatives with Fluorophenyl Substitutions
- 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide ():
- Structural Similarities : Shares the pyrrole carboxamide core and 4-fluorophenyl group.
- Key Differences : Incorporates a tetrahydro-2H-pyran ring and isopropyl substituent, which may enhance solubility and steric bulk compared to the target compound. The pyran ring’s hydroxyl group could improve water solubility, a feature absent in the target compound .
- Inferred Properties : The isopropyl group might reduce metabolic clearance but increase steric hindrance at binding sites.
Pyridazine/Pyridazinone Derivatives
- (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (): Structural Similarities: Contains a pyridazine ring and carboxamide group, analogous to the pyridazinone moiety in the target compound. The target compound lacks these features but includes a furan ring for aromatic interactions .
Dihydropyridine Derivatives with Furan Substituents
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (): Structural Similarities: Shares the furan substituent and carboxamide group. The thioether linkage in this compound may confer unique pharmacokinetic properties .
Pyrazole Carboxamide Derivatives
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (): Structural Similarities: Both compounds have carboxamide groups and halogenated aromatic rings (fluorophenyl vs. chlorophenyl). The trifluoromethyl group increases lipophilicity compared to the furan in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Inferred Properties
- Metabolic Stability: The 4-fluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-halogenated analogs .
- Binding Interactions : The furan substituent may engage in π-π stacking with aromatic residues in enzymes, similar to dihydropyridine derivatives in .
- Solubility Limitations : Unlike the tetrahydro-2H-pyran-containing analog (), the target compound lacks polar hydroxyl groups, which may limit aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
